Cas no 592-88-1 (diallyl sulfide)

Diallyl sulfide is a chemical substance with the molecular formula c6h10s. it is a colorless or light yellow liquid with the smell of garlic. It can be miscible with ethanol \ ether \ chloroform and carbon tetrachloride, and is almost insoluble in water. It can be used in organic synthesis \ solvents, and can also be used as seasoning \ meat \ beverage \ candy flavor formula< Br>
diallyl sulfide structure
diallyl sulfide structure
diallyl sulfide
592-88-1
C6H10S
114.2
MFCD00008658
38614
11617

diallyl sulfide Properties

Names and Identifiers

    • diallyl sulfide
    • 1-Propene, 3,3'-thiobis-
    • Allyl sulfide
    • ALLYL SULFIDE(AS) PrintBack
    • DIALLYL SULFIDE FEMA NO.2042
    • 3,3'-Thiobis-1-propene
    • 3-prop-2-enylsulfanylprop-1-ene
    • 3,3′-Thiobis-1-propene
    • NSC 20947
    • (CH2=CHCH2)2S
    • 1-propene,3,3’-thiobis-
    • 3-(Allylsulfanyl)-1-propene
    • 3,3’-thiobis-1-propen
    • 3,3’-thiobis-1-Propene
    • Bis(2-propenyl) sulfide
    • 3-(2-Propenylthio)propan-1-ene
    • Diallyl sulfide
    • FEMA 2042
    • Diallylsulfide
    • Dially monosulfide
    • Allyl sulphide
    • Diallyl monosulfide
    • 4-Thia-1,6-heptadiene
    • 3,3'-Thiobis-1-propene, 9CI
    • Di-2-propenyl sulfide
    • Thioallyl ether
    • Diallyl sulphide
    • Diallyl thioether
    • Allyl monosulfide
    • Allyl sulfide,99%
    • +Expand
    • MFCD00008658
    • UBJVUCKUDDKUJF-UHFFFAOYSA-N
    • InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
    • C=CCSCC=C
    • 1736016

Computed Properties

  • 114.05000
  • 0
  • 0
  • 4
  • 114.050321
  • 7
  • 49.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.2
  • nothing
  • 0
  • 25.3

Experimental Properties

  • 2.09160
  • 25.30000
  • 297
  • n20/D 1.490(lit.)
  • Soluble in alcohol, chloroform, ether, and carbon tetrachloride. Insoluble in water.
  • 138°C
  • −83 °C (lit.)
  • 7 mmHg ( 20 °C)
  • Fahrenheit: 114.8 ° f
    Celsius: 46 ° c
  • 2042
  • Colorless or light yellow liquid with garlic smell
  • It is miscible with ethanol \ ether \ chloroform and carbon tetrachloride, and almost insoluble in water
  • 0.887 g/mL at 25 °C(lit.)

diallyl sulfide Security Information

  • GHS02 GHS02 GHS07 GHS07
  • BC4900000
  • 2
  • 3
  • S26-S36-S37/39-S23-S16
  • III
  • III
  • R10; R36/37/38
  • 3
  • Xi Xi
  • UN 1993 3/PG 3
  • H226,H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • 2-8°C
  • III
  • 10-36/37/38
  • Warning
  • Yes
  • 1.1%(V)
  • 3

diallyl sulfide Customs Data

  • 2930909090
  • China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

diallyl sulfide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:Na2S, S:DMSO, 40-50°C
Reference
Unexpectedly Easy Noncatalytic Allyl Group Transfer from Allyl Sulfides to Secondary Phosphine Sulfides
By Chernysheva, N. A. et al, Russian Journal of Organic Chemistry, 2023, 59(3), 371-375

Synthetic Circuit 2

Reaction Conditions
1.1R:Et3N, S:THF, 30 min, rt
Reference
Yb(III)-catalysed syn-thioallylation of ynamides
By Gogoi, Manash Protim et al, Chemical Communications (Cambridge, 2021, 57(61), 7521-7524

Synthetic Circuit 3

Reaction Conditions
1.1R:K2CO3, S:EtOH, 12 h, rt
Reference
Aqueous hemin catalyzed sulfonium ylide formation and subsequent [2,3]-sigmatropic rearrangements
By Xu, Xiaofei et al, Green Chemistry, 2017, 19(5), 1245-1249

Synthetic Circuit 4

Reaction Conditions
1.1R:NaHSO3, C:I2, S:CHCl3, 3 h, 50°C
Reference
Efficient reduction of sulfoxides with NaHSO3 catalyzed by I2
By Abbasi, Mohammad et al, Tetrahedron Letters, 2015, 56(47), 6610-6613

Synthetic Circuit 5

Reaction Conditions
1.1R:NaI, R:H2SO4 (silica-bond), S:HOCH2CH2OH polymer, 1 h, rt
1.2R:NaOH, S:H2O, rt, neutralized
Reference
NaI/silica sulfuric acid as an efficient reducing system for deoxygenation of sulfoxides in poly ethylene glycol (PEG-200)
By Zarei, Morteza et al, Journal of Sulfur Chemistry, 2013, 34(3), 259-263

Synthetic Circuit 6

Reaction Conditions
1.1R:S=C(NH2)2, R:NaOH, C:Ortho-Gynol, S:H2O, 6 h, 30°C
Reference
An odorless and efficient synthesis of symmetrical thioethers using organic halides and thiourea in Triton X10 aqueous micelles
By Lu, Guo-Ping and Cai, Chun, Green Chemistry Letters and Reviews, 2012, 5(3), 481-485

Synthetic Circuit 7

Reaction Conditions
1.1R:SCl2, S:Me(CH2)4Me, -45 - -40°C; 2.5 h, -45 - -40°C; -40°C → 20°C
2.1R:t-BuOK, S:MeOH, 7 h, rt
Reference
Regioselective reactions of sulfur, selenium and tellurium chlorides with allyl trimethyl silane
By Martynov, Alexander V. et al, Journal of Organometallic Chemistry, 2011, 696(10), 1964-1968

Synthetic Circuit 8

Reaction Conditions
1.1R:SCl2, S:Me(CH2)4Me, 25 min, -20°C; 3 h, -20°C → rt; overnight, rt
2.1R:DBU, S:Et2O, 6 h, rt
Reference
Regioselective addition of sulfur dichloride and selenium tetrachloride to diallyldimethylsilane as the method of preparation of eight-membered heterocycles containing silicon and chalcogens
By Martynov, A. V. et al, Russian Journal of Organic Chemistry, 2010, 46(11), 1675-1677

Synthetic Circuit 9

Reaction Conditions
1.1R:R:KI, 1-5 min, 25°C
Reference
TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides
By Bahrami, Kiumars et al, Journal of Organic Chemistry, 2010, 75(18), 6208-6213

Synthetic Circuit 10

Reaction Conditions
1.1R:O(SO2CF3)2, R:KI, S:MeCN, 5 min, rt
1.2R:NaHCO3, S:H2O, rt
Reference
Mild and efficient deoxygenation of sulfoxides to sulfides with triflic anhydride/potassium iodide reagent system
By Bahrami, Kiumars et al, Synthesis, 2008, (16), 2543-2546

Synthetic Circuit 11

Reaction Conditions
1.1R:Na2S, R:S
Reference
Process for producing of synthetic alliaceous ethereal oil
By Lellei, Gabor et al, Hung. Pat. Appl., From Hung. Pat. Appl., 9802619, 28 Jun 2000, 9802619, 28 Jun 2000

Synthetic Circuit 12

Reaction Conditions
1.1C:PCl3 (silica gel supported), C:I2, S:MeCN, reflux; 15 min, reflux
1.2R:Na2S2O3, reflux
Reference
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
By Iranpoor, Nasser et al, Synlett, 2005, (9), 1447-1449

Synthetic Circuit 13

Reaction Conditions
1.1R:Na2S, C:15178-76-4, S:H2O, S:Me(CH2)4Me, 20 min, 35°C
Reference
Synthesis of thioether using dimethyloctyl(3-sulfopropyl)ammonium betaine and di-active site quaternary ammonium salt as new phase-transfer catalysts
By Wang, Maw-Ling and Tseng, Yao-Hsuan, Reaction Kinetics and Catalysis Letters, 2004, 82(1), 81-87

Synthetic Circuit 14

Reaction Conditions
1.1R:HCO2H
1.2R:HBr
2.1S:H2O, S:EtOH
2.2R:HCl, S:H2O
2.3R:NaOH, S:H2O
2.4R:K3Fe(CN)6, S:H2O
Reference
Synthesis of diallyl mono- and polysulfides
By Chu, Yong et al, Hecheng Huaxue, 2001, 9(6), 541-542

Synthetic Circuit 15

Reaction Conditions
1.1R:Bu4N+ •Br-
1.2R:NaOH, S:H2O
Reference
Reactions of 2-allylthiobenzimidazole, -oxazole, -thiazole, and the isomeric thiones with dichlorocarbene
By Ramazanova, P. A. et al, Chemistry of Heterocyclic Compounds (New York(Translation of Khimiya Geterotsiklicheskikh Soedinenii, 2000, 36(2), 201-206

Synthetic Circuit 16

Reaction Conditions
1.1R:H2S, S:DMSO
Reference
Thiylation of diallyl chalcogenides
By Musorin, G. K. et al, Sulfur Letters, 1996, 20(1), 15-22

Synthetic Circuit 17

Reaction Conditions
1.1S:DMSO
Reference
Novel reaction of diallyl chalcogenides with thiols
By Musorin, G. K. et al, Zhurnal Obshchei Khimii, 1995, 65(8), 1374-7

Synthetic Circuit 18

Reaction Conditions
1.1R:H2S, S:DMSO
Reference
Chalcogen exchange with sulfur in diallyl chalcogenides subjected to the H2S-DMSO system
By Musorin, G. K. and Amosova, S. V., Zhurnal Obshchei Khimii, 1995, 65(5), 810-11

Synthetic Circuit 19

Reaction Conditions
1.1R:Na2Te, S:(Me2N)3P=O
2.1R:H2S, S:DMSO
Reference
Exchange of tellurium with sulfur in diallyl telluride in the presence of a hydrogen sulfide-methyl sulfoxide system
By Musorin, G. K. et al, Metalloorganicheskaya Khimiya, 1992, 5(4), 975-6

Synthetic Circuit 20

Reaction Conditions
1.1R:H2S, S:DMSO
Reference
Selenium exchange with sulfur in diallyl selenide in a hydrogen sulfide-DMSO system
By Musorin, G. K. et al, Zhurnal Organicheskoi Khimii, 1991, 27(4), 878

Synthetic Circuit 21

Reaction Conditions
1.1C:KOH, C:Hydroquinone, S:DMSO
Reference
Reaction of diallyl disulfide with acetylene in potassium hydroxide-DMSO superoxide media
By Amosova, S. V. et al, Zhurnal Organicheskoi Khimii, 1989, 25(2), 270-4

Synthetic Circuit 22

Reaction Conditions
1.1
Reference
Thermal decomposition of esters of diethyldithiocarbamic acid
By Akchurina, T. Kh. and Guseinzade, S. M., Khimiya i Tekhnologiya Topliv i Masel, 1988, (10), 24-7

Synthetic Circuit 23

Reaction Conditions
1.1
Reference
Lipoxygenase inhibitors from the essential oil of garlic. Markovnikov addition of the allyldithio radical to olefins
By Block, Eric et al, Journal of the American Chemical Society, 1988, 110(23), 7813-27

Synthetic Circuit 24

Reaction Conditions
1.1S:CH2Cl2
Reference
Organic sulfur chemistry. 52. Bis(tributyltin) sulfide: an effective and general sulfur-transfer reagent
By Harpp, David N. et al, Synthesis, 1987, (12), 1122-4

Synthetic Circuit 25

Reaction Conditions
1.1R:Na2S, R:HOCH2CH2OH polymer, S:H2O
Reference
Nucleophilic conversion of allylic halides to sulfides with phase-transfer catalysts
By Tolstikov, G. A. et al, Zhurnal Organicheskoi Khimii, 1986, 22(7), 1400-6

Synthetic Circuit 26

Reaction Conditions
1.1
Reference
Synthesis of organosulfur compounds via silicon-containing reagents
By Mizhiritskii, M. D. and Reikhsfel'd, V. O., Zhurnal Obshchei Khimii, 1986, 56(7), 1547-58

Synthetic Circuit 27

Reaction Conditions
1.1R:LiOH, S:DMSO
Reference
A reaction of diallyl disulfide with phenylacetylene in the potassium hydroxide/DMSO system
By Trofomov, B. A. et al, Sulfur Letters, 1985, 3(5), 149-50

Synthetic Circuit 28

Reaction Conditions
1.1S:DMF
1.2R:NaH
Reference
A facile one-pot synthesis of sulfides from alkyl halides and alcohols using tetramethylthiourea
By Fujisaki, Shizuo et al, Bulletin of the Chemical Society of Japan, 1985, 58(8), 2429-30

Synthetic Circuit 29

Reaction Conditions
1.1
2.1
Reference
Alkylthiolation of allylic sulfides. [2,3] Sigmatropic rearrangement of thiosulfonium ions
By Kim, Jhong K. and Caserio, Marjorie C., Journal of Organic Chemistry, 1979, 44(12), 1897-904

Synthetic Circuit 30

Reaction Conditions
1.1R:KCN, S:MeOH
Reference
The reaction of dialkenyl and alkenyl alkyl disulfides with triethyl phosphite and of dialkenyl disulfides with cyanide ion
By Moore, C. G. and Trego, B. R., Journal of the Chemical Society, 1962, From Journal of the Chemical Society, 4205-8

diallyl sulfide Raw materials

diallyl sulfide Preparation Products

diallyl sulfide Related Literature

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